molecular formula C10H18F2N2O2 B2522811 Tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 1822795-60-7

Tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No. B2522811
CAS RN: 1822795-60-7
M. Wt: 236.263
InChI Key: MHRFRDWLNRHXMY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the amino group. It may also act as a chiral auxiliary in asymmetric synthesis due to its stereochemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate have not been extensively studied. However, it is known to be a stable compound that is relatively non-toxic.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is its ease of synthesis. It is also a stable compound that can be stored for long periods of time. However, one limitation is its relatively low reactivity, which may limit its use in certain chemical reactions.

Future Directions

There are several future directions for research on tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to fully understand its mechanism of action and to explore its potential applications in various fields such as medicinal chemistry and materials science. Additionally, the synthesis of new derivatives of tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate may lead to the discovery of new compounds with unique properties and applications.

Synthesis Methods

Tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is synthesized through a multistep process that involves the reaction of tert-butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate with an amine reagent. The reaction is typically carried out under anhydrous conditions and in the presence of a suitable catalyst. The resulting product is purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of biologically active compounds such as amino acid derivatives and peptides. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRFRDWLNRHXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

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